4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound characterized by its multiple carboxyphenyl groups attached to a central phenyl ring. This structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs) and in photodynamic therapy .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as fluorescence quenching .
Biochemical Pathways
Similar compounds have been used in photodynamic therapy, which involves the generation of singlet oxygen that can damage cancer cells .
Pharmacokinetics
Similar compounds have been used in the synthesis of mofs, which suggests that they may have unique absorption and distribution properties .
Result of Action
Similar compounds have been used in photodynamic therapy, which can lead to the damage of cancer cells .
Action Environment
Similar compounds have been used in the synthesis of mofs, which are known to be stable under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides or esters, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and binding affinities.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-hexakis(4-carboxyphenyl)benzene: Similar in structure but with six carboxyphenyl groups.
4,4’-(2,6-pyrazinediyl)dibenzonic acid: Contains a pyrazine ring instead of a central phenyl ring.
Uniqueness
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
4-[2,3,4,5,6-pentakis(4-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30O12/c49-43(50)31-13-1-25(2-14-31)37-38(26-3-15-32(16-4-26)44(51)52)40(28-7-19-34(20-8-28)46(55)56)42(30-11-23-36(24-12-30)48(59)60)41(29-9-21-35(22-10-29)47(57)58)39(37)27-5-17-33(18-6-27)45(53)54/h1-24H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIFAWBWDOLINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(C(=C2C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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